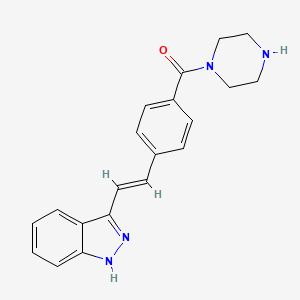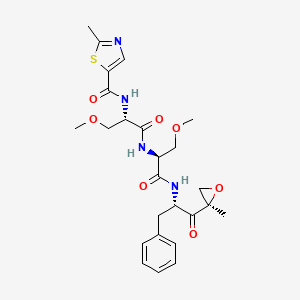
Oprozomib
Descripción general
Descripción
PR-047, también conocido como Oprozomib, es un inhibidor del proteasoma de epoxycetona peptídica, biodisponible por vía oral y selectivo. Es conocido por su potente inhibición del proteasoma, un complejo de proteasas multicatalítico responsable de la degradación de las proteínas marcadas con ubiquitina. PR-047 ha demostrado un potencial significativo en la inducción de apoptosis en células de mieloma múltiple y otras líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
PR-047 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición del proteasoma y sus efectos en la degradación de proteínas.
Biología: Se emplea en investigación para comprender el papel de los proteasomas en los procesos celulares y los mecanismos de las enfermedades.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del mieloma múltiple, el linfoma no Hodgkin y otros cánceres.
Industria: Se utiliza en el desarrollo de nuevos inhibidores del proteasoma y agentes terapéuticos relacionados
Mecanismo De Acción
PR-047 ejerce sus efectos inhibiendo selectivamente la actividad similar a la quimotripsina del proteasoma. Esta inhibición conduce a la acumulación de proteínas marcadas con ubiquitina, lo que provoca estrés celular y apoptosis. Los objetivos moleculares de PR-047 incluyen la subunidad β5 del proteasoma constitutivo y la subunidad LMP7 del inmunoproteasoma. Las vías implicadas en su mecanismo de acción incluyen la activación de la caspasa-8, la caspasa-9 y la caspasa-3, que son mediadores clave de la apoptosis .
Safety and Hazards
Direcciones Futuras
Oprozomib has shown promising antitumor activity in patients with relapsed multiple myeloma or Waldenström macroglobulinemia . Future research will likely focus on evaluating new this compound formulations and this compound-based combination therapy for the treatment of patients with multiple myeloma or Waldenström macroglobulinemia .
Análisis Bioquímico
Biochemical Properties
Oprozomib selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome . This inhibition is achieved through the formation of a covalent bond with the active site N-terminal threonine of the 20S proteasome .
Cellular Effects
This compound has demonstrated significant antitumor effects in various cancer cell lines. For instance, it has been shown to significantly suppress cell proliferation and strongly induce apoptosis in lung cancer cells . This compound also stabilizes p53 and its transcriptional targets p21, PUMA, and Noxa .
Molecular Mechanism
This compound exerts its effects at the molecular level by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This binding interaction results in the selective inhibition of the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome .
Temporal Effects in Laboratory Settings
This compound has a short half-life across preclinical species and in patients due to systemic clearance via metabolism
Metabolic Pathways
This compound is metabolized primarily by microsomal epoxide hydrolase (mEH), but not soluble epoxide hydrolase (sEH) . The major phase 1 metabolic reactions are mediated by cytochrome P450 isomers 3A4 and 2C19 .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the proteasome, which is present in both the nucleus and cytoplasm of eukaryotic cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PR-047 implica la formación de una estructura de epoxycetona peptídica. Los pasos clave incluyen el acoplamiento de aminoácidos para formar la cadena peptídica principal, seguido de la introducción de la porción de epoxycetona. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt) en disolventes anhidros como diclorometano (DCM) o dimetilformamida (DMF). El producto final se purifica mediante técnicas cromatográficas .
Métodos de producción industrial
La producción industrial de PR-047 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sintetizadores de péptidos automatizados y sistemas de cromatografía a gran escala es común en entornos industriales para facilitar la producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
PR-047 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: PR-047 puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir PR-047 en sus formas reducidas.
Sustitución: PR-047 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se emplean reactivos como los halógenos (p. ej., cloro, bromo) y los nucleófilos (p. ej., aminas, tioles).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de PR-047, cada uno con propiedades químicas distintas y posibles actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Carfilzomib: Otro inhibidor del proteasoma de epoxycetona peptídica con potencia y mecanismo de acción similares.
Bortezomib: Un inhibidor del proteasoma de boronato dipéptido con una estructura química diferente pero aplicaciones terapéuticas similares.
Singularidad de PR-047
PR-047 es único debido a su biodisponibilidad oral, lo que ofrece ventajas en términos de flexibilidad de dosificación y conveniencia para el paciente en comparación con los inhibidores del proteasoma administrados por vía intravenosa como el Carfilzomib. Además, PR-047 ha mostrado una prometedora actividad antitumoral en estudios preclínicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXEVABPLUDIO-WSZYKNRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025950 | |
| Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935888-69-0 | |
| Record name | Oprozomib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935888-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oprozomib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oprozomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPROZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ37792Y8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oprozomib primarily targets the chymotrypsin-like β5 subunit of the constitutive proteasome and immunoproteasome. [, , , , , ]
A: this compound, being an epoxyketone-based proteasome inhibitor, forms an irreversible covalent bond with the active site N-terminal threonine of the 20S proteasome. [, , ]
A: this compound inhibits the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis activates the unfolded protein response (UPR) [, ], induces apoptosis [, , , , , , ], and inhibits cell proliferation [, ].
A: Yes, research suggests that this compound may impact the NF-κB pathway [, , ], potentially by increasing IκB expression and decreasing NF-κB expression in certain cell types like dendritic cells. []
ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. Therefore, detailed information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.
A: this compound acts as an enzyme inhibitor, specifically targeting the proteasome. It does not possess intrinsic catalytic properties itself. [, , ]
A: The research papers primarily focus on in vitro and in vivo studies of this compound. While one paper mentions physiologically-based pharmacokinetic modeling [], there is limited information on the use of computational chemistry methods like simulations, calculations, or QSAR models.
A: Research on macrocyclic peptides derived from this compound reveals that modifications to the N-terminus and linker regions significantly influence in vitro activity, metabolic stability, and in vivo proteasome inhibitory activity. []
ANone: The provided research papers primarily focus on the biochemical, pharmacological, and clinical aspects of this compound. Consequently, they do not provide detailed information concerning SHE regulations, environmental impact, alternatives, recycling, or waste management.
A: this compound is primarily metabolized by microsomal epoxide hydrolase (mEH) in the liver, leading to the formation of an this compound diol. This metabolic pathway contributes to its short half-life. [, ]
A: Studies indicate potential drug-drug interactions with this compound. Co-administration with mEH inhibitors may increase this compound exposure, whereas its impact on CYP3A4 activity necessitates careful consideration when co-administering CYP3A4 substrates or inhibitors. [, , ]
A: this compound has demonstrated promising antitumor activity in various preclinical models, including multiple myeloma [, , , , , ], Waldenström macroglobulinemia [, , ], hepatocellular carcinoma [], triple-negative breast cancer [], head and neck squamous cell carcinoma [], and chronic myeloid leukemia []. It has shown efficacy as a single agent and in combination therapies. [, ]
A: Yes, several clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with hematologic malignancies and solid tumors. [, , , , , , , ] These trials have explored various dosing schedules and combinations with other drugs.
A: While this compound shows promise in overcoming resistance to first-generation proteasome inhibitors like bortezomib [], research suggests that compensatory hyperactivation of the trypsin-like and caspase-like proteasome subunits might contribute to resistance development. [] Additionally, alterations in the SQSTM1/p62-Nrf2 pathway have been implicated in acquired resistance. []
A: Clinical trials have reported gastrointestinal adverse effects, including diarrhea, nausea, and vomiting, as the most common side effects. [, , , , , ] Other notable adverse events include hematological toxicities like thrombocytopenia and anemia. [, , ] Importantly, the occurrence of peripheral neuropathy, a common side effect of bortezomib, appears to be less frequent with this compound. [, ]
A: Although research has implicated alterations in the SQSTM1/p62-Nrf2 pathway in this compound resistance [], the identification of reliable biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects requires further investigation.
A: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been widely employed for the sensitive and accurate determination of this compound concentrations in biological samples. [, ] This technique enables pharmacokinetic studies and monitoring of this compound levels in preclinical and clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


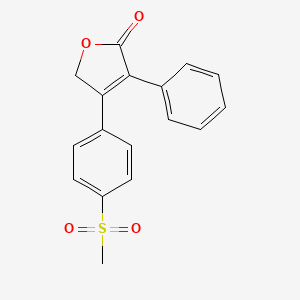


![3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B1684586.png)
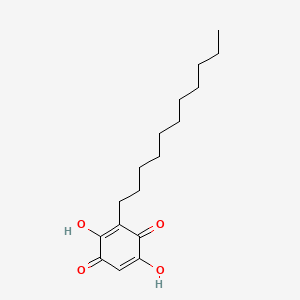
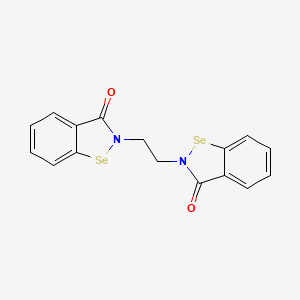
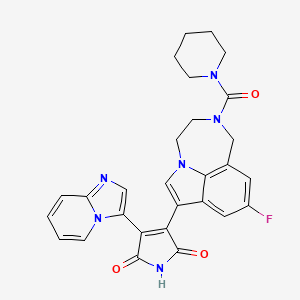


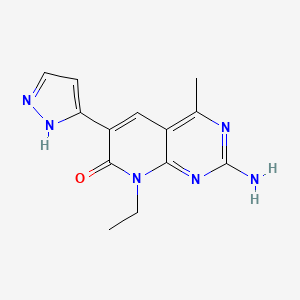
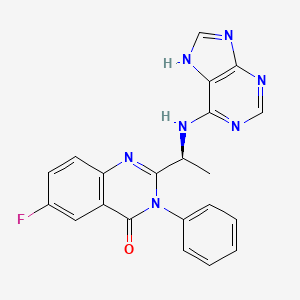
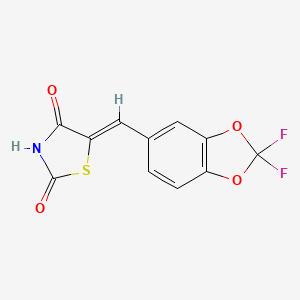
![5-Cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide hydrochloride](/img/structure/B1684603.png)
